2-(2-furyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline
Overview
Description
2-(2-furyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 384.15862589 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Probes for DNA Detection
Novel benzimidazo[1,2-a]quinolines, substituted with piperidine, pyrrolidine, and piperazine nuclei, have been synthesized using an uncatalyzed amination protocol under microwave heating. These compounds, characterized by 1H, 13C NMR, IR, UV/Vis, and fluorescence spectroscopy, exhibit spectroscopic properties that make them potential applications as DNA-specific fluorescent probes. Their interaction with ct-DNA, studied by fluorescence spectroscopy, revealed significantly enhanced fluorescence emission intensity, suggesting their utility in DNA detection (Perin et al., 2011).
Antagonists for 5-HT7 Receptors
A series of piperazin-1-yl substituted unfused heterobiaryls was synthesized as ligands for the 5-HT7 receptors, aiming to elucidate the structural features affecting their binding affinity. These compounds, including models with quinoline and pyrimidine moieties, were evaluated for their binding affinity to the 5-HT7 receptor. Specific structural changes were associated with substantial increases in binding affinity, demonstrating the critical role of the 4-(3-furyl) moiety for the 5-HT7 binding affinity of substituted pyrimidines. These findings suggest the therapeutic potential of these compounds in treating disorders related to the 5-HT7 receptor (Strekowski et al., 2016).
Antibacterial Agents
The synthesis of hydrogenated furyl-substituted furo[3,2-c]quinolines, pyrano[3,2-c]quinolines, and 4-ethoxy-and 4-(2-oxopyrrolidin-1-yl)quinolines has been developed. These compounds, upon reaction with acryloyl chloride and maleic anhydride, produce epoxyisoindolo[2,1-a]quinoline derivatives. These derivatives demonstrate potential as antibacterial agents, highlighting the versatility of quinoline compounds in developing new antimicrobial treatments (Zubkov et al., 2007).
Properties
IUPAC Name |
[2-(furan-2-yl)quinolin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c28-23(27-13-11-26(12-14-27)22-9-3-4-10-24-22)18-16-20(21-8-5-15-29-21)25-19-7-2-1-6-17(18)19/h1-10,15-16H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKRIBQZMBRCUGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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